molecular formula C8H8NNaO2 B1447034 Sodium 2-(pyridin-2-yl)propanoate CAS No. 1803598-27-7

Sodium 2-(pyridin-2-yl)propanoate

Cat. No. B1447034
M. Wt: 173.14 g/mol
InChI Key: OWSJRIIGONCIIK-UHFFFAOYSA-M
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Description

Sodium 2-(pyridin-2-yl)propanoate is a chemical compound with the CAS Number: 1803598-27-7 . It has a molecular weight of 173.15 and its molecular formula is C8H8NNaO2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Sodium 2-(pyridin-2-yl)propanoate is 1S/C8H9NO2.Na/c1-6(8(10)11)7-4-2-3-5-9-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Sodium 2-(pyridin-2-yl)propanoate is a solid at room temperature . It should be stored in an inert atmosphere at room temperature . .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • It has been used in the synthesis of various chemical compounds. For instance, in the study of the reaction of iron dichloride with pyridine-activated cyclopentadiene in anhydrous 2-propanol, pyridine hydrochloride formed in the reaction can be separated and recycled, demonstrating the compound's role in catalytic processes (Kurbanov, 2011).
    • Another research focused on the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, highlighting its use in catalyzing arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
  • Surface and Catalytic Properties :

    • Investigations on surface and catalytic properties of Yttrium Oxide using IR-spectroscopy revealed the compound's role in adsorption and reaction studies, contributing to understanding of Bronsted acid, Lewis acid, and basic sites on catalysts (Hussein & Gates, 1998).
  • Chemical Reactions and Mechanisms :

    • A study on the decomposition of 2-propanol over alkali cation exchanged zeolites showed that the addition of a basic reagent like pyridine can selectively depress certain chemical reactions, illustrating the compound's impact on chemical processes (Yashima, Suzuki, & Hara, 1974).
  • Pharmaceutical Synthesis :

    • While excluding drug use and dosage information, it's notable that sodium 2-(pyridin-2-yl)propanoate has been involved in the synthesis of compounds with potential pharmaceutical applications, as seen in the creation of various pyridines and pyrazolo[1,5-a]pyrimidines with anti-tumor activities (Ahmed, Mohamed, Ahmed, & Ahmed, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle potential exposure .

properties

IUPAC Name

sodium;2-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.Na/c1-6(8(10)11)7-4-2-3-5-9-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSJRIIGONCIIK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(pyridin-2-yl)propanoate

CAS RN

1803598-27-7
Record name sodium 2-(pyridin-2-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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